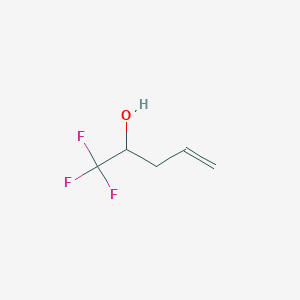

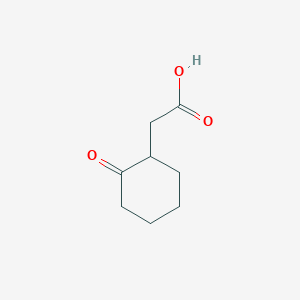

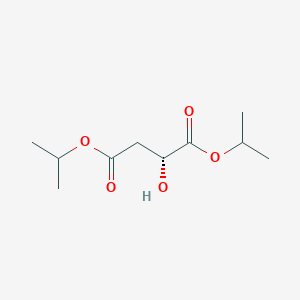

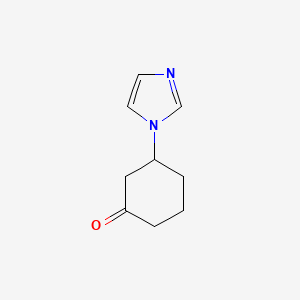

![molecular formula C16H15N3 B1311434 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine CAS No. 887360-58-9](/img/structure/B1311434.png)

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyridines, such as “2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine”, have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The recent synthetic pathways of imidazo[1,2-a]pyridines have been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized from various substrates . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade .

科学的研究の応用

Synthetic Approaches and Structural Modifications

CBr4 Mediated Oxidative C-N Bond Formation : A study by Huo et al. (2016) outlines a method for creating complex imidazo[1,2-α]pyrimidines through carbon tetrabromide mediated oxidative carbon-nitrogen bond formation, showcasing a synthetic pathway for similar compounds under mild, metal-free conditions (Huo, Tang, Xie, Wang, & Dong, 2016).

Medicinal Chemistry Strategies to Reduce Metabolism : Linton et al. (2011) discuss strategies to mitigate rapid metabolism by aldehyde oxidase in compounds including imidazo[1,2-a]pyrimidine, providing insight into structural adjustments for enhanced stability (Linton, Kang, Ornelas, Kephart, Hu, Pairish, Jiang, & Guo, 2011).

Biological Activities and Therapeutic Potential

Antibacterial Activity : Kethireddy, Eppakayala, and Maringanti (2015) synthesized novel derivatives that displayed significant antibacterial properties, highlighting the potential of such compounds in addressing multi-drug resistant infections (Kethireddy, Eppakayala, & Maringanti, 2015).

Antineoplastic Activity : Abdel-Hafez (2007) synthesized a series of derivatives demonstrating variable degrees of antineoplastic activity against cell lines tested, showcasing the potential of these compounds in cancer therapy (Abdel-Hafez, 2007).

Therapeutic Agent Scaffold : Deep et al. (2016) review the wide range of applications of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry, noting its presence in various marketed preparations and potential in the development of novel therapeutic agents (Deep, Bhatia, Kaur, Kumar, Jain, Singh, Batra, Kaushik, & Deb, 2016).

Chemical-Genetic Profiling

Target Pathways in Yeast and Human Cells : Yu et al. (2008) performed chemical-genetic profiling on imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, revealing their targeting of essential, conserved cellular processes and suggesting pathways conserved between yeast and human cells (Yu, López, Anaflous, El Bali, Hamal, Ericson, Heisler, Mcquibban, Giaever, Nislow, Boone, Brown, & Bellaoui, 2008).

将来の方向性

The future directions in the research of imidazo[1,2-a]pyridines include the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . This will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

作用機序

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that our compound may also interact with various biological targets.

Mode of Action

Similar compounds, such as imidazopyridines, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This suggests that our compound may interact with its targets in a way that alters their function, leading to therapeutic effects.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that our compound may affect multiple biochemical pathways, leading to a broad spectrum of biological effects.

Result of Action

Similar compounds have shown a wide range of biological activities , suggesting that our compound may also have diverse molecular and cellular effects.

特性

IUPAC Name |

2-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-2-5-13-10-14(7-6-12(13)4-1)15-11-19-9-3-8-17-16(19)18-15/h3,6-11H,1-2,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFNAXISWDYFGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=CN4C=CC=NC4=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901181935 |

Source

|

| Record name | 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901181935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887360-58-9 |

Source

|

| Record name | 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887360-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901181935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。